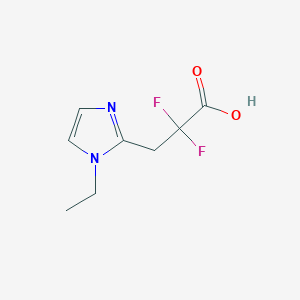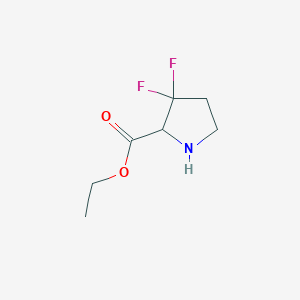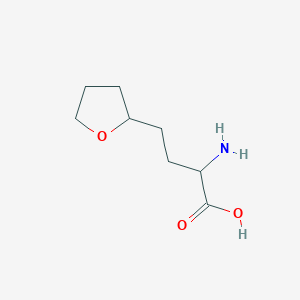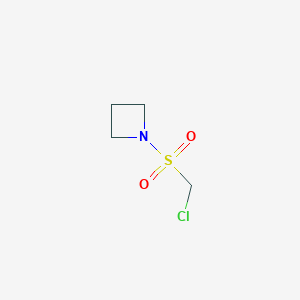
1-((Chloromethyl)sulfonyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Chloromethyl)sulfonyl)azetidine is a four-membered heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of azetidine, characterized by the presence of a chloromethylsulfonyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-((Chloromethyl)sulfonyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and ring expansion. One common method involves the reaction of azetidine with chloromethylsulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
1-((Chloromethyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Sulfides or amines are the major products.
科学研究应用
1-((Chloromethyl)sulfonyl)azetidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-((Chloromethyl)sulfonyl)azetidine involves its ability to undergo nucleophilic substitution and ring-opening reactions. The chloromethylsulfonyl group is highly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. The ring strain in the azetidine ring also contributes to its reactivity, facilitating its use in polymerization and other chemical transformations.
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Beta-lactams: Four-membered lactam rings with significant biological activity, particularly as antibiotics.
Sulfonyl Aziridines: Compounds with a sulfonyl group attached to an aziridine ring, exhibiting similar reactivity but different ring size.
Uniqueness
1-((Chloromethyl)sulfonyl)azetidine is unique due to its combination of a four-membered azetidine ring and a chloromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness compared to similar compounds.
属性
分子式 |
C4H8ClNO2S |
|---|---|
分子量 |
169.63 g/mol |
IUPAC 名称 |
1-(chloromethylsulfonyl)azetidine |
InChI |
InChI=1S/C4H8ClNO2S/c5-4-9(7,8)6-2-1-3-6/h1-4H2 |
InChI 键 |
FHNIQBKCHCPHQI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)S(=O)(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)

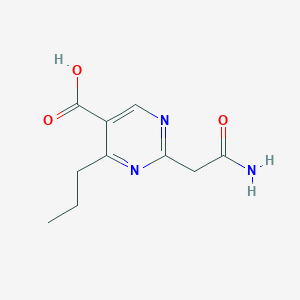

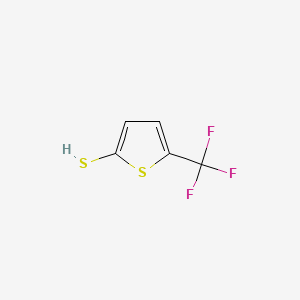
![7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene](/img/structure/B13544369.png)


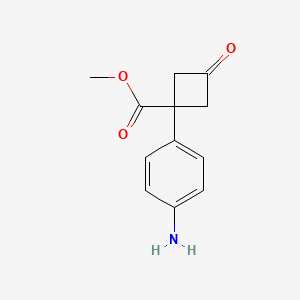
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
